
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal is an organic compound with the molecular formula C8H8Cl2N2O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of two chlorine atoms at positions 3 and 6 on the pyridazine ring and a methylpropanal group at position 4
Méthodes De Préparation
The synthesis of 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal can be achieved through several methods. One efficient method involves the microwave-assisted regioselective amination of 3,6-dichloropyridazines. This method allows for the selective introduction of amine groups at specific positions on the pyridazine ring, leading to the formation of the desired compound . The reaction conditions typically involve the use of microwave irradiation, which accelerates the reaction and improves the yield.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Analyse Des Réactions Chimiques
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products. Its reactivity and versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and lead to specific physiological effects. The exact molecular targets and pathways involved vary depending on the compound’s structure and the context of its use.
Comparaison Avec Des Composés Similaires
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal can be compared with other similar compounds, such as:
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropan-1-ol:
3,6-Dichloropyridazin-4-Amine: This compound has an amine group at position 4, which can lead to different chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8Cl2N2O |
|---|---|
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
2-(3,6-dichloropyridazin-4-yl)-2-methylpropanal |
InChI |
InChI=1S/C8H8Cl2N2O/c1-8(2,4-13)5-3-6(9)11-12-7(5)10/h3-4H,1-2H3 |
Clé InChI |
RWFCKXCISJNZQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=O)C1=CC(=NN=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


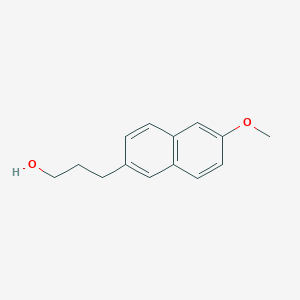
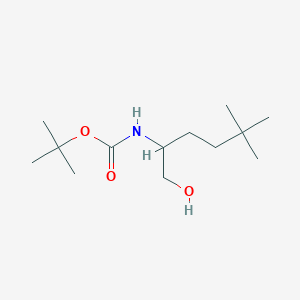
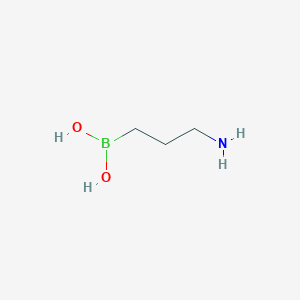
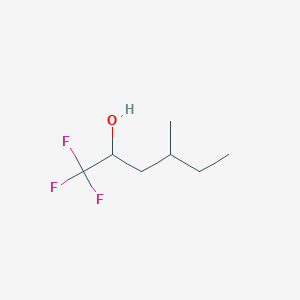
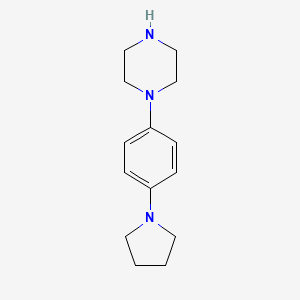

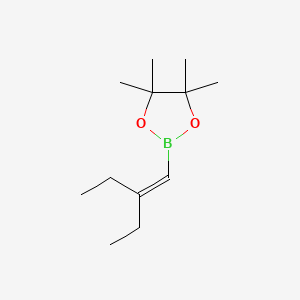

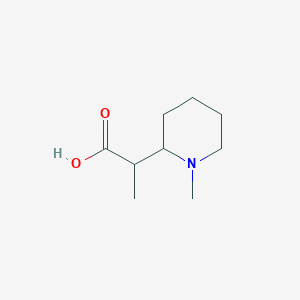

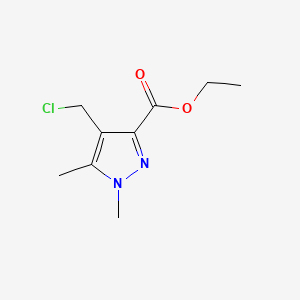
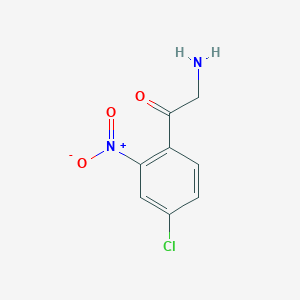
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)

